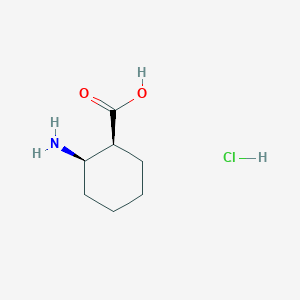

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-45-0 | |

| Record name | (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a chiral cyclic β-amino acid derivative that serves as a crucial building block in medicinal chemistry. Its rigid cyclohexane scaffold and defined stereochemistry make it a valuable component in the synthesis of peptidomimetics and pharmacologically active molecules, particularly in the development of therapeutics for neurological disorders. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its application as a precursor to GABA analogues and in the design of peptide-based inhibitors, highlighting its significance in modern drug discovery.

Core Structure and Stereochemistry

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a non-proteinogenic amino acid characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group on adjacent carbon atoms. The hydrochloride salt form enhances its stability and solubility in aqueous media.

The stereochemistry of this molecule is explicitly defined by the (1S,2R) designation according to the Cahn-Ingold-Prelog priority rules. This indicates that the stereocenter at carbon-1 (the carbon bearing the carboxylic acid group) has an S configuration, while the stereocenter at carbon-2 (the carbon bearing the amino group) has an R configuration. This specific spatial arrangement of the functional groups is critical for its biological activity and its utility as a chiral building block.[1] The cis relationship between the amino and carboxylic acid groups, while not explicitly stated in the IUPAC name, is implied by the (1S,2R) configuration on a cyclohexane ring.

The rigid cyclohexane ring restricts the conformational freedom of the molecule compared to its linear counterparts, a property that is highly desirable in drug design to enforce a specific bioactive conformation.

Physicochemical Properties

Quantitative data for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is not extensively available in the public domain. The following tables summarize the available data for the parent compound and its common derivatives. It is noted that the hydrochloride salt is generally a white to off-white crystalline solid and is soluble in polar solvents like water and ethanol.[2]

Table 1: Physicochemical Properties of (1S,2R)-2-aminocyclohexanecarboxylic acid and its Hydrochloride Salt

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.64 g/mol | [4] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [2] |

| Melting Point | Data not available for the (1S,2R)-cyclohexane derivative. (For the analogous (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride: 162-166 °C) | [2] |

| Optical Rotation | Data not available for the hydrochloride salt. |

Table 2: Physicochemical Properties of Common Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Form | Optical Rotation | Source |

| (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid | C₂₂H₂₃NO₄ | 365.42 | Solid | [α]D = -7 ± 2º (c=1 in DMF) |

Synthesis and Resolution

The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexanecarboxylic acid typically involves the synthesis of a racemic mixture of the cis-isomer followed by chiral resolution.

Synthesis of cis-2-Aminocyclohexanecarboxylic Acid

A common route to cyclic β-amino acids involves the catalytic hydrogenation of the corresponding aromatic precursor. For instance, the synthesis of 4-aminocyclohexanecarboxylic acid, a related compound, is achieved by the hydrogenation of p-aminobenzoic acid.[5] A similar strategy can be applied for the synthesis of the 2-amino isomer. The hydrogenation of anthranilic acid (2-aminobenzoic acid) would yield a mixture of cis and trans isomers of 2-aminocyclohexanecarboxylic acid.

Chiral Resolution

The separation of the desired (1S,2R) enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used method.

Experimental Protocol: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid (Illustrative Example)

-

Salt Formation: Dissolve the racemic mixture of the acid in a suitable solvent. Add a chiral resolving agent, such as (S)-phenylethylamine, in a specific molar ratio. The choice of molar ratio can be critical for selective crystallization of one diastereomeric salt.

-

Crystallization: Allow the diastereomeric salts to crystallize. The less soluble salt, containing one of the enantiomers of the acid, will precipitate out of the solution.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure acid from the chiral amine.

-

Extraction and Purification: Extract the desired enantiomer into an organic solvent and purify further by recrystallization.

The enantiomeric excess (e.e.) of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, purity, and stereochemistry of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts can be predicted based on general principles and data from similar structures.

-

¹H NMR: The protons on the cyclohexane ring would appear in the aliphatic region (typically 1.0-3.5 ppm). The protons on C1 and C2, being adjacent to the electron-withdrawing carboxylic acid and amino groups, would be expected to resonate at the downfield end of this range. The proton of the carboxylic acid (R-COOH) would appear as a broad singlet at a significantly downfield chemical shift (around 10-13 ppm). The protons of the ammonium group (R-NH₃⁺) would also be expected in the downfield region, often as a broad signal.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate in the range of 170-180 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (20-50 ppm), with C1 and C2 being the most deshielded.

X-ray Crystallography

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of chiral compounds.[9] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC of Amino Acids (General Procedure)

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are commonly used for the separation of amino acid derivatives.[10]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For acidic compounds, a small amount of an acidic additive (e.g., trifluoroacetic acid) is often added to improve peak shape and resolution. For basic compounds, a basic additive (e.g., diethylamine) is used.[10]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection is commonly used, often at a wavelength where the analyte absorbs.

-

Temperature: Column temperature is usually controlled to ensure reproducibility.

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Applications in Drug Development

(1S,2R)-2-aminocyclohexanecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Precursor to GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The structural rigidity of the cyclohexane ring makes 2-aminocyclohexanecarboxylic acid an attractive scaffold for the design of conformationally restricted GABA analogues. One of the most well-known drugs in this class is Gabapentin, which is structurally related, though not directly synthesized from the title compound. Gabapentin is used to treat epilepsy and neuropathic pain. The synthesis of Gabapentin often starts from 1,1-cyclohexanediacetic acid anhydride, which is then converted to the corresponding monoamide and subsequently undergoes a Hofmann or Curtius rearrangement to introduce the aminomethyl group.[11][12]

Logical Workflow: Role as a GABA Analogue Precursor

Caption: Logical workflow illustrating the role of the core structure in designing GABA analogues.

Building Block for Peptide-Based Inhibitors

The incorporation of constrained amino acids like (1S,2R)-2-aminocyclohexanecarboxylic acid into peptides can induce stable secondary structures, such as helices and turns.[13] This is a key strategy in the design of peptidomimetics with enhanced proteolytic stability and cell permeability, making them more suitable as drug candidates.[14] These structured peptides can be designed to inhibit protein-protein interactions that are implicated in various diseases.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: A simplified workflow for solid-phase peptide synthesis incorporating the title compound.

Conclusion

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a stereochemically defined and conformationally constrained building block with significant potential in drug discovery and development. Its utility as a precursor for GABA analogues and as a component of structured peptidomimetics underscores its importance in the design of novel therapeutics, particularly for neurological disorders. While detailed physicochemical and biological data for the parent hydrochloride salt are somewhat limited in publicly accessible literature, the established synthetic and analytical methodologies for related compounds provide a solid framework for its handling and application in a research setting. Further exploration of its incorporation into novel molecular entities is likely to yield promising new drug candidates.

References

- 1. (1S,2R)-2-aminocyclohexane-1-carboxylic acid (189101-41-5) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24751168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. staff.najah.edu [staff.najah.edu]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 12. Gabapentin synthesis - chemicalbook [chemicalbook.com]

- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 14. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Due to the specificity of this chiral compound, some data has been inferred from closely related structures and general principles of organic chemistry. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanecarboxylic acid. The "1S,2R" designation specifies the absolute configuration at the two chiral centers on the cyclohexane ring, indicating a cis relationship between the amino and carboxylic acid groups.

Table 1: Physical and Chemical Properties of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

| Property | Value | Source/Comment |

| Chemical Structure |  | Image generated based on IUPAC name. |

| CAS Number | 158414-45-0 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.64 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds. |

| Melting Point | Data not available for the hydrochloride salt. A related compound, cis-2-Aminocyclohexanol hydrochloride, has a melting point of 186-190°C. | |

| Boiling Point | Decomposes before boiling. | Typical for amino acid hydrochlorides. |

| Solubility | Soluble in water and polar organic solvents like ethanol.[3] | Quantitative data not available. |

| pKa | Data not available. | Expected to have two pKa values for the carboxylic acid and the ammonium group. |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Complex multiplets in the aliphatic region (1.0-4.0 ppm) corresponding to the cyclohexane ring protons. A broad singlet for the ammonium (-NH₃⁺) protons. A downfield signal for the carboxylic acid proton (if in a non-deuterated protic solvent). |

| ¹³C NMR | Signals in the aliphatic region (20-60 ppm) for the cyclohexane carbons. A signal for the carboxyl carbon (~170-180 ppm). |

| IR Spectroscopy | Broad absorption band from 2500-3300 cm⁻¹ due to O-H stretching of the carboxylic acid and N-H stretching of the ammonium group. A strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹. C-N stretching and N-H bending vibrations in the 1500-1650 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would show the molecular ion of the free amino acid at m/z 143.10. |

Chemical Properties and Reactivity

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride possesses the characteristic reactivity of an amino acid hydrochloride. The primary amine can act as a nucleophile, and the carboxylic acid can undergo esterification or amidation. The cis-relationship of the functional groups may influence its conformational preferences and reactivity compared to its trans-isomer.

As a chiral building block, it is utilized in the synthesis of more complex molecules, particularly in peptide chemistry where it can be incorporated to induce specific secondary structures.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is not available in the reviewed literature. However, the synthesis of enantiomerically pure cyclic β-amino acids like this compound generally follows one of two major strategies: asymmetric synthesis or resolution of a racemic mixture.

General Workflow for Synthesis via Enzymatic Resolution

One common method to obtain enantiomerically pure aminocyclohexanecarboxylic acids is through the enzymatic resolution of a racemic precursor. The following diagram illustrates a general workflow for such a process.

Caption: General workflow for obtaining the target compound via enzymatic resolution.

Methodology:

-

Synthesis of Racemic Ester: A racemic mixture of cis-2-aminocyclohexanecarboxylic acid is first synthesized and then converted to an ester (e.g., ethyl or methyl ester).

-

Enzymatic Hydrolysis: A lipase, such as Candida antarctica lipase B (CALB), is used to selectively hydrolyze one of the enantiomers of the racemic ester.[4] For instance, the enzyme might specifically hydrolyze the (1S,2R)-ester to the corresponding carboxylic acid, leaving the (1R,2S)-ester largely unreacted.

-

Separation: The resulting mixture of the (1S,2R)-carboxylic acid and the unreacted (1R,2S)-ester can be separated based on their different chemical properties (e.g., by extraction).

-

Acidification: The separated (1S,2R)-2-aminocyclohexanecarboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by crystallization.

Biological Activity and Applications

Specific biological activity or signaling pathway information for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is not well-documented in publicly accessible literature. However, cyclic β-amino acids are of significant interest in medicinal chemistry.

-

Foldamers: Derivatives of 2-aminocyclohexanecarboxylic acid are used as building blocks for foldamers, which are unnatural oligomers that mimic the structure of peptides and proteins. These can be designed to have specific three-dimensional structures to interact with biological targets.

-

Peptidomimetics: Incorporation of this constrained amino acid into peptides can increase their resistance to enzymatic degradation and improve their pharmacokinetic properties.

-

Asymmetric Synthesis: The chiral nature of this compound makes it a valuable starting material or catalyst in asymmetric synthesis.[5]

The following diagram illustrates the logical relationship of how a chiral building block like (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is utilized in drug discovery.

Caption: The role of the title compound as a chiral building block in drug discovery.

Safety and Handling

As with any chemical, (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

This document provides a summary of the currently available information on (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

- 1. (1S,2R)-(+)-2-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE | 158414-45-0 [chemicalbook.com]

- 2. (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24751168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride CAS number and IUPAC name

Technical Guide: (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride, a key chiral building block in pharmaceutical and peptide research.

Chemical Identity and Properties

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a non-proteinogenic amino acid derivative valued for its specific stereochemistry. Its rigid cyclohexane backbone imparts conformational constraints, a desirable feature in the design of bioactive molecules.

IUPAC Name: (1S,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride

CAS Number: 158414-45-0[1]

Below is a summary of its key chemical properties.

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂[2] |

| Molecular Weight | 179.64 g/mol [2] |

| Appearance | Typically a solid |

| Stereochemistry | The (1S,2R) configuration denotes a specific three-dimensional arrangement of the amino and carboxylic acid groups on the cyclohexane ring. |

| Solubility | Soluble in polar solvents like water and ethanol.[3] |

Role in Pharmaceutical Research and Drug Development

(1S,2R)-2-aminocyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[4] Its rigid structure is utilized to create molecules with enhanced selectivity for specific biological targets.[4] This is particularly valuable in the development of drugs for neurological disorders, where precise molecular geometry is often critical for efficacy.[5]

The compound's chirality makes it a valuable asset in asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemical outcome of a reaction.[5]

Application in Peptide Synthesis

The incorporation of non-proteinogenic amino acids like (1S,2R)-2-aminocyclohexanecarboxylic acid into peptide chains is a common strategy to develop peptidomimetics with improved properties. These modifications can lead to enhanced metabolic stability, increased potency, and better selectivity.

To be used in peptide synthesis, the amino group of (1S,2R)-2-aminocyclohexanecarboxylic acid is typically protected, often with a tert-butyloxycarbonyl (Boc) group.[4][5] This Boc-protected form is a versatile reagent in solid-phase peptide synthesis (SPPS), where the protecting group allows for the controlled, sequential addition of amino acids to a growing peptide chain.[5]

Generalized Experimental Workflow in Solid-Phase Peptide Synthesis (SPPS)

While specific experimental protocols are proprietary and depend on the target peptide, a generalized workflow for incorporating this amino acid into a peptide sequence using SPPS is outlined below. This workflow illustrates the logical progression of steps in which a protected form of the amino acid would be used.

Protocol Description:

-

Resin Preparation: The synthesis begins with a solid support resin, to which a linker molecule is attached. The first amino acid of the target peptide is then coupled to this linker.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

-

Activation and Coupling: The carboxylic acid group of the incoming protected amino acid, in this case, a derivative of (1S,2R)-2-aminocyclohexanecarboxylic acid, is activated. This activated amino acid is then added to the resin, where it couples with the deprotected N-terminal of the growing peptide chain.

-

Washing: The resin is washed to remove any unreacted reagents.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Final Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed.

-

Purification: The final peptide is purified, typically using high-performance liquid chromatography (HPLC).

Conclusion

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a specialized chemical entity with significant value in medicinal chemistry and drug discovery. Its primary application lies in its use as a chiral building block for the synthesis of complex organic molecules and conformationally constrained peptides. While detailed public data on its direct biological activity is limited, its role as a key intermediate underscores its importance for researchers and scientists in the pharmaceutical industry.

References

- 1. (1S,2R)-(+)-2-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE | 158414-45-0 [chemicalbook.com]

- 2. (1S,2R)-(+)-2-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE [infochems.co.kr]

- 3. chembk.com [chembk.com]

- 4. (1S,2R)-2-aminocyclohexane-1-carboxylic acid (189101-41-5) for sale [vulcanchem.com]

- 5. FCKeditor - Resources Browser [diarydirectory.com]

The Biological Frontier of (1S,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of (1S,2R)-2-aminocyclohexanecarboxylic acid presents a unique and compelling starting point for the design of novel therapeutics. Its constrained cyclic structure offers a rigid framework that can pre-organize appended functionalities for optimal interaction with biological targets, a key strategy in modern drug discovery. This technical guide delves into the reported biological activities of derivatives based on this core, providing a comprehensive overview of their potential as enzyme inhibitors and receptor modulators. While publicly available quantitative data for a broad range of derivatives of this specific stereoisomer remains selective, this document synthesizes the existing information and draws parallels from structurally related compounds to illuminate the therapeutic promise of this chemical space.

Quantitative Biological Activity

The exploration of (1S,2R)-2-aminocyclohexanecarboxylic acid derivatives has yielded compounds with notable inhibitory activities against various enzymes. The following tables summarize the available quantitative data for these and structurally related molecules, offering a comparative view of their potency.

| Compound/Derivative Class | Target | Activity (IC₅₀/Ki) | Reference Compound | Activity (IC₅₀/Ki) |

| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic acid | Yersinia enterocolitica | MIC = 64 µg/mL (Derivative 2b) | Ampicillin | - |

| Staphylococcus aureus | - | Ampicillin | - | |

| Mycobacterium smegmatis | - | Ampicillin | - | |

| 2-(Cyclohexylamino)thiazol-4(5H)-one Derivatives | 11β-HSD1 | 0.04 µM (Derivative 3h) | Carbenoxolone | 0.08 µM |

| 11β-HSD1 | 0.08 µM (Derivative 3d) | Carbenoxolone | 0.08 µM | |

| 11β-HSD1 | 0.3 µM (Derivative 3e) | Carbenoxolone | 0.08 µM | |

| 11β-HSD1 | 0.4 µM (Derivative 3c) | Carbenoxolone | 0.08 µM | |

| 11β-HSD1 | 0.57 µM (Derivative 3b) | Carbenoxolone | 0.08 µM | |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | 2.8 ± 0.10 µM (Compound 24) | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 µM[1] |

| β-Glucuronidase | 72.0 ± 6.20 µM (Compound 8) | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 µM[2] | |

| β-Glucuronidase | 126.43 ± 6.16 µM (Compound 9) | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 µM[2] | |

| 2-Aminopyrimidinone Derivatives | Casein Kinase 2 (CK2) | 1.1 µM | - | - |

| Benzo-heterocyclic Amine Derivatives | Influenza A | IC₅₀ = 3.21-5.06 µM (Compound 3f) | - | - |

| HCV | IC₅₀ = 3.21-5.06 µM (Compound 3f) | - | - | |

| Cox B3 virus | IC₅₀ = 3.21-5.06 µM (Compound 3f) | - | - | |

| HBV | IC₅₀ = 0.71-34.87 µM (Compound 3g) | - | - | |

| Imadazo[1,2-a]pyrazine Derivatives | Human coronavirus 229E | IC₅₀ = 56.96 µM (Compound 3b) | Ribavirin | - |

Table 1: Enzyme Inhibitory Activity of (1S,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives and Related Compounds. This table presents the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) of various derivatives against their respective enzyme or microbial targets.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) |

| Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast Cancer) | 10 - 50 µM (Compounds 1 & 2) | 5-FU | - |

| PC-3 (Pancreatic Cancer) | 10 - 50 µM (Compounds 1 & 2) | 5-FU | - | |

| HepG2 (Hepatocellular Carcinoma) | 10 - 50 µM (Compounds 1 & 2) | 5-FU | - | |

| HCT116 (Colorectal Cancer) | 22.4 µM (Compound 1) | 5-FU | - | |

| HCT116 (Colorectal Cancer) | 0.34 µM (Compound 2) | 5-FU | - | |

| Tetrahydroquinoline Derivatives | MCF-7 (Breast Cancer) | - | Doxorubicin | - |

| 3-methylenamino-4(3H)-quinazolone Derivatives | RD (Rhabdomyosarcoma) | 14.65 µM (Compound 5) | Paclitaxel | 0.58 µM |

| MDA-MB-231 (Breast Cancer) | 147.70 µM (Compound 5) | Paclitaxel | 0.04 µM | |

| MDA-MB-231 (Breast Cancer) | 10.62 µM (Compound 6) | Paclitaxel | 0.04 µM | |

| MDA-MB-231 (Breast Cancer) | 8.79 µM (Compound 7) | Paclitaxel | 0.04 µM | |

| Imadazo[1,2-a]pyrazine Derivatives | MCF7 (Breast Cancer) | Average 6.66 µM (Compound 3c) | - | - |

| HCT116 (Colorectal Cancer) | Average 6.66 µM (Compound 3c) | - | - | |

| K562 (Chronic Myelogenous Leukemia) | Average 6.66 µM (Compound 3c) | - | - |

Table 2: Anticancer Activity of Structurally Related Compounds. This table showcases the cytotoxic effects (IC₅₀) of various compounds on different cancer cell lines.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of drug discovery research. Below are protocols for key biological assays that have been utilized in the evaluation of aminocyclohexane derivatives and related compounds.

In Vitro β-Glucuronidase Inhibition Assay[2]

This assay is employed to determine the inhibitory potential of compounds against the β-glucuronidase enzyme, which is implicated in certain pathological conditions.

-

Preparation of Solutions:

-

Prepare a 100 mM urea solution.

-

Prepare a buffer solution with a pH of 6.8.

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare a solution of Jack bean urease enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add 55 µL of the buffer solution to each well.

-

Add 25 µL of the Jack bean urease enzyme solution to each well.

-

Add a solution of the test compound at various concentrations to the wells.

-

Incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 100 mM urea to each well.

-

-

Detection:

-

Measure the evolution of ammonia using the indophenol method.

-

The absorbance is read on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., MGC-803, HCT-116, MCF-7) into 96-well plates at a predetermined density.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds.

-

Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plates for 4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.

-

Antiviral Cytopathic Effect (CPE) Inhibition Assay[3]

This assay is used to evaluate the ability of compounds to inhibit the cytopathic effects induced by viral infection in cell culture.

-

Cell Seeding:

-

Seed host cells (e.g., Vero cells) into 96-well plates and incubate until a confluent monolayer is formed.

-

-

Compound and Virus Addition:

-

Prepare serial dilutions of the test compounds.

-

Infect the cell monolayers with a specific virus (e.g., human coronavirus 229E) in the presence of the test compounds.

-

Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause cytopathic effects in the virus control wells (typically 3-5 days).

-

-

CPE Observation and Staining:

-

Observe the cell monolayers under a microscope for the presence of cytopathic effects (e.g., cell rounding, detachment).

-

Fix and stain the cells with a solution such as crystal violet.

-

-

Data Analysis:

-

Visually score the degree of CPE inhibition for each compound concentration.

-

Alternatively, the absorbance of the stained cells can be measured to quantify cell viability.

-

The IC₅₀ value is determined as the compound concentration that inhibits 50% of the viral cytopathic effect.

-

Visualizing the Science: Diagrams and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Workflow for anticancer screening of derivatives.

References

An In-depth Technical Guide on the Discovery and History of cis-2-Aminocyclohexanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-aminocyclohexanecarboxylic acid is a conformationally restricted cyclic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid structure, which locks the amino and carboxylic acid groups in a specific spatial orientation, makes it a valuable scaffold for designing molecules with enhanced selectivity and potency for various biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cis-2-aminocyclohexanecarboxylic acid and its derivatives, with a focus on their role as analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and their interaction with voltage-gated calcium channels (VGCCs).

Discovery and Historical Perspective

The history of aminocyclohexanecarboxylic acids is intertwined with early explorations in organic synthesis. While pinpointing the exact first synthesis of the cis-2-amino isomer is challenging due to the historical nature of the literature, early work by chemists such as Einhorn and Meyenberg in the late 19th century laid the groundwork for the synthesis of aminocyclohexane derivatives. Their 1890 publication in Berichte der Deutschen Chemischen Gesellschaft detailed investigations into related compounds, contributing to the foundational knowledge of this class of molecules.

The significance of conformationally restricted GABA analogues, including cyclic structures like aminocyclohexanecarboxylic acids, became more apparent with the development of GABAergic drugs.[1] The realization that restricting the flexibility of the GABA backbone could lead to receptor subtype selectivity and improved pharmacokinetic properties spurred further research into these cyclic amino acids.[1] This led to the development of gabapentinoids, such as gabapentin and pregabalin, which, despite their structural similarity to GABA, were later found to exert their primary therapeutic effects through a different mechanism.[2]

Synthetic Methodologies

The stereoselective synthesis of cis-2-aminocyclohexanecarboxylic acid is crucial for its application in drug discovery, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several synthetic strategies have been developed to achieve this, including Diels-Alder reactions and enzymatic resolutions.

Diels-Alder Reaction Approach

A common strategy for the synthesis of the cis-cyclohexene backbone involves a Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of 1,3-butadiene with maleic anhydride yields a cis-4-cyclohexene-1,2-dicarboxylic anhydride adduct.[3][4][5] This intermediate can then be subjected to further chemical transformations to introduce the amino group and reduce the double bond, ultimately yielding the desired cis-2-aminocyclohexanecarboxylic acid.

Enzymatic Resolution

Enzymatic resolution offers a powerful method for obtaining enantiomerically pure cis-2-aminocyclohexanecarboxylic acid derivatives.[6][7][8] This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.[6][7][8]

Experimental Protocol: Enzymatic Kinetic Resolution of Ethyl cis-2-Aminocyclohexanecarboxylate[6]

This protocol describes a representative method for the enzymatic kinetic resolution of a racemic mixture of ethyl cis-2-aminocyclohexanecarboxylate.

Materials:

-

Racemic ethyl cis-2-aminocyclohexanecarboxylate

-

Candida antarctica lipase B (CALB)

-

Organic solvent (e.g., toluene)

-

Buffer solution (e.g., phosphate buffer)

-

Acid and base for pH adjustment and workup

Procedure:

-

The racemic ethyl cis-2-aminocyclohexanecarboxylate is dissolved in an appropriate organic solvent.

-

Candida antarctica lipase B (CALB) is added to the solution.

-

The reaction mixture is stirred at a controlled temperature. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

-

The reaction is monitored for conversion (typically to around 50%).

-

Upon reaching the desired conversion, the enzyme is filtered off.

-

The reaction mixture is then subjected to an extractive workup to separate the unreacted ester enantiomer from the carboxylic acid enantiomer.

-

The separated enantiomers can be further purified by standard techniques such as crystallization or chromatography.

Biological Activity and Mechanism of Action

While initially investigated as direct GABA receptor agonists due to their structural similarity to GABA, it is now understood that cis-2-aminocyclohexanecarboxylic acid and other gabapentinoids primarily exert their effects by targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][9][10]

Interaction with Voltage-Gated Calcium Channels

Gabapentinoids bind with high affinity to the α2δ-1 auxiliary subunit of VGCCs.[9][10] This interaction is crucial for their therapeutic effects in neuropathic pain and epilepsy.[9][10] The binding of gabapentinoids to the α2δ-1 subunit is thought to modulate the trafficking and function of the calcium channel complex, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P in the central nervous system.[2][9]

Signaling Pathway

The binding of a gabapentinoid, such as cis-2-aminocyclohexanecarboxylic acid, to the α2δ-1 subunit of presynaptic VGCCs is a key initiating event. This leads to a cascade of events that ultimately reduces neurotransmitter release and dampens neuronal hyperexcitability.

Caption: Gabapentinoid Signaling Pathway.

Quantitative Data

While specific binding affinity data for cis-2-aminocyclohexanecarboxylic acid is not extensively reported in publicly available literature, the data for structurally related gabapentinoids provide a strong indication of the expected activity.

| Compound | Target | Affinity (Ki/IC50) | Reference |

| Gabapentin | α2δ-1 subunit of VGCCs | Ki = 38 nM | [11] |

| Pregabalin | α2δ-1 subunit of VGCCs | Ki = 32 nM | [11] |

It is important to note that while these compounds do not bind directly to GABA receptors, their action on VGCCs indirectly modulates GABAergic and glutamatergic neurotransmission.[2]

Conclusion and Future Directions

Cis-2-aminocyclohexanecarboxylic acid remains a molecule of significant interest for medicinal chemists and drug developers. Its history is rooted in the fundamental explorations of organic chemistry, and its modern applications are at the forefront of neuroscience research. As a conformationally restricted GABA analogue, its primary mechanism of action through the α2δ-1 subunit of VGCCs offers a distinct therapeutic approach compared to direct GABA receptor modulators.

Future research in this area will likely focus on:

-

The synthesis of novel derivatives of cis-2-aminocyclohexanecarboxylic acid with improved potency and selectivity for the α2δ-1 subunit.

-

A more detailed elucidation of the downstream signaling pathways affected by the interaction of these compounds with VGCCs.

-

Exploration of their therapeutic potential in a wider range of neurological and psychiatric disorders characterized by neuronal hyperexcitability.

The continued study of cis-2-aminocyclohexanecarboxylic acid and its analogues holds great promise for the development of new and improved therapies for a variety of debilitating conditions.

References

- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. cerritos.edu [cerritos.edu]

- 6. researchgate.net [researchgate.net]

- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]

- 9. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 10. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (1S,2R)-2-Aminocyclohexanecarboxylic Acid HCl: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, ensuring a practical framework for the analysis of this and similar compounds.

Chemical Structure and Properties

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a cyclic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for analytical and pharmaceutical applications.

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Exact Mass | 179.0713064 Da[1] |

| Stereochemistry | (1S, 2R) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1S,2R)-2-aminocyclohexanecarboxylic acid HCl based on its chemical structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the amine, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet | The acidic proton is often broad and its position can be concentration and solvent dependent.[2] |

| -NH₃⁺ | 7.5 - 9.0 | Broad Singlet | The protons of the ammonium group are also typically broad and exchangeable. |

| H-1 (CH-COOH) | 2.5 - 3.0 | Multiplet | Alpha to the carbonyl group, expected to be downfield. |

| H-2 (CH-NH₃⁺) | 3.0 - 3.5 | Multiplet | Alpha to the amino group, expected to be downfield. |

| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets | The remaining methylene protons of the cyclohexane ring will appear as a series of complex multiplets. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -C OOH | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2][3] |

| C -1 (CH-COOH) | 40 - 50 | The carbon atom attached to the carboxylic acid group. |

| C -2 (CH-NH₃⁺) | 50 - 60 | The carbon atom attached to the amino group. |

| Cyclohexane C H₂ | 20 - 40 | The remaining four methylene carbons of the cyclohexane ring will have distinct signals in this range. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid.[4][5] |

| N-H (Ammonium) | 2800 - 3200 | Medium, Broad | Stretching vibrations of the N-H bonds in the ammonium salt. This may overlap with the O-H and C-H stretches. |

| C-H (Alkane) | 2850 - 2960 | Strong | Stretching vibrations of the C-H bonds in the cyclohexane ring.[6] |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong | The carbonyl stretch is a very prominent and sharp peak.[4][5] |

| N-H (Ammonium) | 1500 - 1600 | Medium | Bending vibrations of the N-H bonds. |

| C-N Stretch | 1020 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 144.102 | This corresponds to the protonated molecule of the free amino acid (C₇H₁₃NO₂). The HCl is typically not observed in ESI-MS. |

| [M+Na]⁺ | 166.084 | Adduct with sodium ions, which are often present as impurities. |

| Fragmentation Ions | Varies | Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) or the entire carboxyl group (-COOH). |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (1S,2R)-2-aminocyclohexanecarboxylic acid HCl.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 10-20 mg of (1S,2R)-2-aminocyclohexanecarboxylic acid HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

If using D₂O, the acidic protons of the -COOH and -NH₃⁺ groups will exchange with deuterium and their signals will diminish or disappear in the ¹H NMR spectrum. Using a non-exchangeable solvent like DMSO-d₆ will allow for their observation.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K (25°C).

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Pulse Program: Standard ¹³C observe with proton decoupling.

-

Temperature: 298 K (25°C).

-

Spectral Width: 0-200 ppm.[3]

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR-FTIR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid (1S,2R)-2-aminocyclohexanecarboxylic acid HCl powder directly onto the ATR crystal.[7]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

-

Filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter.

-

-

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass-to-charge (m/z) range of 50-500.

-

Instrument Tuning: Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

-

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different analytical techniques.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Relationship of Spectroscopic Data to Molecular Structure.

References

- 1. (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24751168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Conformational Landscape of (1S,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-aminocyclohexanecarboxylic acid, a cis-substituted cyclohexane derivative, is a conformationally restricted amino acid analog of significant interest in medicinal chemistry and peptide design. Its rigid scaffold allows for the precise orientation of functional groups, influencing biological activity and specificity. This technical guide provides an in-depth analysis of the conformational preferences of this molecule, drawing upon established principles of stereochemistry, data from closely related analogs, and detailed experimental and computational protocols. The conformational equilibrium is dominated by a chair form that minimizes steric interactions, with the amino and carboxylic acid groups preferentially occupying equatorial and axial positions, respectively. This guide synthesizes theoretical and extrapolated experimental data to provide a comprehensive understanding of its three-dimensional structure.

Introduction: The Significance of Conformational Control

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug design and development, controlling the conformation of a molecule is paramount for achieving high affinity and selectivity for a biological target. Cyclic molecules, such as cyclohexane derivatives, offer a rigid scaffold that limits the number of accessible conformations. (1S,2R)-2-aminocyclohexanecarboxylic acid, as a chiral building block, can be incorporated into peptides and other bioactive molecules to induce specific secondary structures and to present pharmacophoric groups in well-defined spatial arrangements. A thorough understanding of its intrinsic conformational preferences is therefore essential for its rational application in drug discovery.

Conformational Equilibria in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a low-energy chair conformation. For a cis-1,2-disubstituted cyclohexane, two chair conformations are possible, which interconvert via a ring-flip process. The relative stability of these two conformers is determined by the steric and electronic interactions of the substituents with the rest of the ring.

The key interactions to consider are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the two other axial hydrogens on the same side of the ring. Larger substituents will preferentially occupy the more spacious equatorial position to avoid these unfavorable interactions.

For (1S,2R)-2-aminocyclohexanecarboxylic acid, the two possible chair conformations are in equilibrium. In one conformer, the amino group is axial and the carboxylic acid group is equatorial (axial-equatorial). In the other, after a ring flip, the amino group becomes equatorial and the carboxylic acid group becomes axial (equatorial-axial).

Predicted Conformational Preferences of (1S,2R)-2-Aminocyclohexanecarboxylic Acid

The conformational equilibrium can be visualized as follows:

Data Presentation

The following tables summarize the expected and extrapolated quantitative data for the conformational analysis of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Table 1: Predicted Relative Conformational Energies

| Conformer | Amino Group Position | Carboxylic Acid Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A | Axial | Equatorial | Higher | Minor |

| B | Equatorial | Axial | Lower | Major |

Note: The exact energy difference would require specific computational calculations.

Table 2: Expected ³JHH Coupling Constants for the Major Conformer (Equatorial-Axial)

| Coupled Protons | Dihedral Angle (approx.) | Expected ³JHH (Hz) |

| H1(ax) - H2(ax) | ~180° | 10 - 13 |

| H1(ax) - H6(ax) | ~180° | 10 - 13 |

| H1(ax) - H6(eq) | ~60° | 2 - 5 |

| H2(ax) - H3(ax) | ~180° | 10 - 13 |

| H2(ax) - H3(eq) | ~60° | 2 - 5 |

Note: These are typical values for cyclohexane systems and can be influenced by the electronegativity of substituents.

Experimental and Computational Protocols

A definitive conformational analysis of (1S,2R)-2-aminocyclohexanecarboxylic acid would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Synthesis

The synthesis of the Fmoc-protected derivative of cis-2-aminocyclohexanecarboxylic acid has been described.[2] A similar procedure can be followed for the synthesis of the unprotected amino acid or other derivatives.

NMR Spectroscopy

High-resolution ¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives in solution. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of (1S,2R)-2-aminocyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Spectral Analysis:

-

Assign the resonances for the protons on the cyclohexane ring.

-

Measure the coupling constants (³JHH) for the methine protons at C1 and C2.

-

Large coupling constants (10-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°).

-

Small coupling constants (2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (dihedral angle ~60°).

-

-

Conformational Assignment: Based on the measured coupling constants, determine the predominant chair conformation in solution.

Computational Modeling

Computational chemistry provides a means to calculate the relative energies of different conformers and to predict their geometries.

Protocol:

-

Structure Building: Construct the 3D models of the two possible chair conformations of (1S,2R)-2-aminocyclohexanecarboxylic acid.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the conformers.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

Conclusion

The conformational analysis of (1S,2R)-2-aminocyclohexanecarboxylic acid is crucial for its application in the design of structurally defined bioactive molecules. Based on fundamental principles of stereochemistry and data from related compounds, the predominant conformation is predicted to be a chair form with the amino group in an equatorial position and the carboxylic acid group in an axial position to minimize steric strain. Definitive experimental and computational studies, following the protocols outlined in this guide, would provide precise quantitative data on the conformational equilibrium and the geometry of the most stable conformer. Such information is invaluable for the continued development of novel therapeutics and research tools based on this versatile chiral building block.

References

Navigating the Chiral Maze: A Technical Guide to (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride, a chiral cyclic β-amino acid, is a critical building block in modern pharmaceutical development. Its rigid cyclohexane backbone imparts conformational constraint, making it a valuable scaffold for creating structurally defined and potent therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and practical experimental protocols for its synthesis and purification, tailored for professionals in the field of drug discovery and development.

Commercial Availability and Key Suppliers

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is commercially available from a range of chemical suppliers. The primary CAS number for this specific enantiomer is 158414-45-0 . When sourcing this compound, it is crucial to verify the CAS number and request a certificate of analysis to confirm the stereochemical purity.

Below is a summary of representative suppliers. Please note that catalog numbers and stock availability are subject to change, and direct inquiry with the suppliers is recommended.

| Supplier | Representative Catalog Number(s) | Purity (Typical) | Notes |

| Chem-Impex International | Varies | ≥97% | Often available as the Boc-protected precursor. |

| GlobalChemMall | Varies | Inquire | Listed as a manufacturer and supplier. |

| ChemicalBook | Varies | Inquire | Platform listing multiple suppliers. |

| PubChem | N/A | Varies | Database listing various chemical vendors. |

Physicochemical and Chiral Properties

While a detailed certificate of analysis for the hydrochloride salt is best obtained directly from the supplier, data for the closely related Boc-protected analog, (1S,2R)-Boc-2-aminocyclohexanecarboxylic acid, provides valuable insight into the chiral integrity of the core scaffold.

| Property | Value | Conditions |

| Purity (Assay) | ≥ 97% | |

| Appearance | White powder | |

| Optical Rotation | +20 ± 2º | c=0.5 in MeOH |

The positive specific rotation of the Boc-protected derivative is a key indicator of the (1S,2R) configuration. It is essential to confirm the optical rotation of the hydrochloride salt upon sourcing to ensure enantiomeric purity.

Experimental Protocols: Synthesis, Resolution, and Purification

The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride typically involves the resolution of a racemic mixture of cis-2-aminocyclohexanecarboxylic acid, followed by the formation of the hydrochloride salt.

I. Synthesis of Racemic cis-2-Aminocyclohexanecarboxylic Acid

A common starting point is the catalytic hydrogenation of anthranilic acid, which yields a mixture of cis and trans isomers of 2-aminocyclohexanecarboxylic acid. The cis isomer can be separated from the trans isomer by fractional crystallization.

II. Chiral Resolution of Racemic cis-2-Aminocyclohexanecarboxylic Acid

Classical resolution using a chiral resolving agent is a widely employed method. This involves the formation of diastereomeric salts, which can be separated by crystallization due to their different solubilities.

Materials:

-

Racemic cis-2-aminocyclohexanecarboxylic acid

-

(R)-(+)-α-methylbenzylamine (or another suitable chiral amine)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Salt Formation: Dissolve racemic cis-2-aminocyclohexanecarboxylic acid in warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the amino acid solution with stirring.

-

Diastereomeric Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate the crystallization of the less soluble diastereomeric salt, the (1S,2R)-acid-(R)-amine salt.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

-

Liberation of the Enantiopure Amino Acid: Suspend the isolated diastereomeric salt in water and acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the chiral amine, making it water-soluble, and precipitate the enantiomerically enriched (1S,2R)-2-aminocyclohexanecarboxylic acid.

-

Isolation of the Free Amino Acid: Collect the precipitated amino acid by vacuum filtration and wash with cold water.

III. Formation of the Hydrochloride Salt and Recrystallization

Materials:

-

Enriched (1S,2R)-2-aminocyclohexanecarboxylic acid

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Salt Formation: Dissolve the enriched (1S,2R)-2-aminocyclohexanecarboxylic acid in a minimal amount of hot ethanol. Cool the solution in an ice bath and slowly add a slight molar excess of concentrated hydrochloric acid with stirring.

-

Crystallization: The hydrochloride salt will precipitate out of the solution. To enhance precipitation, diethyl ether can be added.

-

Recrystallization for Purification: For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the salt in a minimum amount of hot ethanol and allow it to cool slowly. The pure (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride will crystallize out, leaving impurities in the mother liquor.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Drug Synthesis: The Tasimelteon Case Study

(1S,2R)-2-aminocyclohexanecarboxylic acid is a key precursor in the synthesis of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. The specific stereochemistry of the amino acid is crucial for the pharmacological activity of the final drug product.

The synthesis of Tasimelteon from this intermediate generally involves the coupling of the amino group with a suitable carboxylic acid derivative of the dihydrobenzofuran moiety, followed by further transformations.

Visualizing Workflows

Sourcing and Quality Control Workflow

Caption: A logical workflow for sourcing and quality control of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

Experimental Workflow: From Racemate to Pure Enantiomeric Salt

Potential Research Frontiers for Substituted 2-Aminocyclohexanecarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminocyclohexanecarboxylic acids represent a versatile and promising scaffold in medicinal chemistry. Their inherent conformational rigidity, coupled with the potential for stereospecific substitutions, makes them attractive building blocks for the design of novel therapeutic agents. This technical guide explores potential research avenues for these compounds, summarizing key synthetic strategies, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers seeking to explore the therapeutic potential of this unique chemical class.

Synthesis and Stereochemical Control

The biological activity of substituted 2-aminocyclohexanecarboxylic acids is intrinsically linked to their stereochemistry. Therefore, the development of robust and stereoselective synthetic methodologies is a cornerstone of research in this area.

Asymmetric Synthesis of Enantiomerically Pure Derivatives

A key challenge in the synthesis of these compounds is the control of stereocenters at the C1 and C2 positions of the cyclohexane ring. One effective strategy involves the diastereoselective reduction of a chiral imine intermediate.

Experimental Protocol: Diastereoselective Reductive Amination

This protocol outlines a general procedure for the synthesis of enantiomerically pure cis- and trans-2-aminocyclohexanecarboxylic acid derivatives.

-

Imine Formation: A solution of a β-ketoester, such as ethyl 2-oxocyclohexanecarboxylate, in a suitable solvent (e.g., toluene) is treated with a chiral amine (e.g., (R)-(+)-α-phenylethylamine) and a catalytic amount of acid (e.g., p-toluenesulfonic acid). The reaction mixture is heated to reflux with azeotropic removal of water to drive the formation of the chiral enamine intermediate.

-

Diastereoselective Reduction: The crude enamine is then dissolved in a protic solvent (e.g., methanol) and treated with a reducing agent, such as sodium borohydride (NaBH₄). The hydride attacks the less sterically hindered face of the C=N double bond, leading to the formation of the corresponding amine with high diastereoselectivity.

-

Diastereomer Separation: The resulting diastereomeric mixture of amino esters can often be separated by fractional crystallization of their diastereomeric salts (e.g., with tartaric acid).

-

Protecting Group Removal and Hydrolysis: The chiral auxiliary is removed by hydrogenolysis (e.g., using H₂ over Pd/C), and the ester is hydrolyzed under basic conditions (e.g., with NaOH) to yield the desired enantiomerically pure 2-aminocyclohexanecarboxylic acid.

Introduction of Substituents on the Cyclohexane Ring

Further functionalization of the cyclohexane ring allows for the exploration of structure-activity relationships. Substituents can be introduced at various positions to modulate the compound's physicochemical properties and biological activity. Methodologies such as conjugate additions to cyclohexenone derivatives or ring-opening reactions of epoxides can be employed to install substituents at specific positions.

Potential Therapeutic Applications and Biological Activity

Substituted 2-aminocyclohexanecarboxylic acids have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.

Anticancer Activity

Several studies have indicated the potential of cyclic amino acid derivatives as anticancer agents. Their rigid scaffold can be utilized to mimic peptide secondary structures and interact with specific protein targets involved in cancer progression.

Quantitative Data on Antiproliferative Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Human peripheral blood mononuclear cells (PBMCs) | Varies with substitution (some derivatives show >90% inhibition at 100 µg/mL) | [1] |

| 2-Aminobenzothiazole derivatives | HCT116, A549, A375 | 6.43 - 9.62 | Inferred from similar scaffolds |

| 2-Aminobenzothiazole derivatives targeting PI3Kα | MCF-7 | 1.03 nM (for the most potent derivative) | Inferred from similar scaffolds |

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several heterocyclic compounds bearing the aminocyclohexyl moiety have been shown to inhibit key kinases in this pathway, such as PI3K and Akt. The rigid conformation of the 2-aminocyclohexanecarboxylic acid scaffold can allow for precise positioning of functional groups to interact with the ATP-binding pocket of these kinases, leading to their inhibition and subsequent induction of apoptosis in cancer cells.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted 2-aminocyclohexanecarboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The unique structural features of substituted 2-aminocyclohexanecarboxylic acids make them interesting candidates for this purpose.

Quantitative Data on Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Staphylococcus aureus | 64 - >512 | [1] |

| Mycobacterium smegmatis | 64 - >512 | [1] | |

| Escherichia coli | >512 | [1] | |

| Yersinia enterocolitica | 64 - >512 | [1] | |

| Klebsiella pneumoniae | >512 | [1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Caption: General experimental workflow for investigating substituted 2-aminocyclohexanecarboxylic acids.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: COX Inhibition